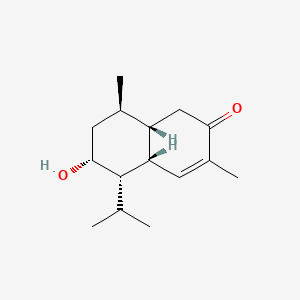

8-Hydroxy-4-cadinen-3-one

Beschreibung

Significance of Sesquiterpenoids in Contemporary Biological and Chemical Research

Sesquiterpenoids are a diverse class of natural organic compounds built from three isoprene (B109036) units, giving them a characteristic 15-carbon skeleton. mdpi.com These compounds are widely distributed in the natural world, found in terrestrial plants, marine organisms, and fungi. mdpi.com In recent years, sesquiterpenoids have garnered significant attention from the scientific community due to their structural complexity and broad spectrum of biological activities. mdpi.comresearchgate.net

Modern research has revealed that sesquiterpenoids possess a wide array of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antimalarial, and antitumor activities. mdpi.comresearchgate.net For instance, some sesquiterpenoid lactones have been shown to reduce inflammation and sensitize tumor cells to conventional drug treatments. nih.govreading.ac.uk The diverse biological activities of these compounds have positioned them as promising candidates for the development of new therapeutic agents. mdpi.comresearchgate.net The structural diversity of sesquiterpenoids also presents intriguing challenges and opportunities for synthetic and medicinal chemists.

Overview of the Cadinane (B1243036) Sesquiterpene Family: Structural Diversity and Biosynthetic Lineage

Among the various classes of sesquiterpenoids, the cadinanes are a significant family of bicyclic sesquiterpenes. nih.govijournals.cn They are characterized by a decahydronaphthalene (B1670005) ring system and are known for their complex stereochemistry. nih.govijournals.cn The cadinane skeleton can be further modified through various enzymatic reactions, leading to a wide array of structurally diverse derivatives. nih.govijournals.cn

The biosynthesis of cadinane sesquiterpenes begins with the precursor molecule farnesyl pyrophosphate (FPP). mdpi.com Through the action of specific enzymes known as sesquiterpene synthases, FPP is cyclized to form the characteristic bicyclic cadinane framework. mdpi.comnih.govijournals.cn Subsequent modifications, such as oxidation, hydroxylation, and acetylation, give rise to the vast number of cadinane derivatives found in nature. beilstein-journals.org For example, two new cadinane sesquiterpenes, 4α-acetoxycadina-2,9-diene-1,8-dione and 1α,3α,4β-trihydroxy-9-cadinen-8-one, were isolated from Curcuma parviflora, showcasing the structural variations within this family. acs.org

Contextualization of 8-Hydroxy-4-cadinen-3-one within the Broader Phytochemical and Mycochemical Landscapes

This compound is a specific member of the cadinane sesquiterpene family. biocrick.com This compound has been isolated from various natural sources, including the plant Eupatorium adenophorum. biocrick.comresearchgate.net The presence of this compound in plants highlights the role of these organisms as a rich source of structurally unique and biologically active natural products.

The discovery of this compound and other cadinane sesquiterpenes in both terrestrial and marine environments underscores the widespread distribution of this class of compounds. mdpi.commdpi.com For instance, a variety of cadinane derivatives have been isolated from brown algae and sponges, indicating their importance in marine chemical ecology. beilstein-journals.orgmdpi.com The continued exploration of the phytochemical and mycochemical landscapes is likely to unveil more novel cadinane sesquiterpenoids with potentially valuable biological activities. Research has shown that this compound exhibits significant inhibitory activity against the root growth of A. thaliana seedlings. biocrick.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 97372-53-7 |

| IUPAC Name | (4aR,5S,6R,8R,8aS)-6-hydroxy-3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Data sourced from references biocrick.comlookchem.complantaedb.comchemicalbook.comchemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aR,5S,6R,8R,8aS)-6-hydroxy-3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,14-15,17H,6-7H2,1-4H3/t9-,11+,12+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDSZMWMGCWFKH-ONAWRNRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2C1CC(=O)C(=C2)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Ecological Significance of 8 Hydroxy 4 Cadinen 3 One

Natural Occurrence and Isolation from Diverse Biological Sources

The distribution of 8-Hydroxy-4-cadinen-3-one and its derivatives spans across the plant and fungal kingdoms, highlighting its evolutionary importance.

This cadinane (B1243036) sesquiterpenoid has been identified in a variety of plant families, often as part of their defensive chemical arsenal.

Gossypium spp. (Cotton): In cotton plants, the closely related compound, 8-hydroxy-7-keto-δ-cadinene, has been identified as a key intermediate in the biosynthesis of gossypol (B191359) and related sesquiterpenoid aldehydes. These compounds function as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack. The expression of genes responsible for the biosynthesis of these sesquiterpenes, such as (+)-δ-cadinene synthase, is induced upon infection, forming a crucial part of the cotton plant's chemical defense machinery. sippe.ac.cnnih.govnih.govresearchgate.net

Eupatorium adenophorum (Crofton Weed): This invasive plant species is known to produce a variety of bioactive compounds, including a range of cadinene-type sesquiterpenoids. researchgate.netnih.govnih.gov While the specific isolation of this compound is documented in chemical databases, detailed studies on its concentration and biological role within this plant are ongoing. The presence of such compounds likely contributes to the plant's allelopathic properties and resistance to herbivores and pathogens.

Curcuma xanthorrhiza (Javanese Turmeric): The rhizomes of Curcuma xanthorrhiza are a rich source of sesquiterpenoids, with xanthorrhizol (B41262) being a major and characteristic component. nih.govresearchgate.net While various cadinane-type sesquiterpenoids have been isolated from the Curcuma genus, direct evidence for the presence of this compound in C. xanthorrhiza is not yet firmly established in the reviewed literature. researchgate.netnih.gov Further phytochemical investigations are required to confirm its occurrence in this species.

Syzygium aromaticum (Clove): The essential oil of cloves is renowned for its high concentration of eugenol. While the presence of various sesquiterpenes, including β-caryophyllene and α-humulene, has been reported, the specific identification of this compound has not been a primary focus of the existing literature on clove oil composition. mdpi.com

Fungi, particularly basidiomycetes and endophytic fungi, are prolific producers of a vast array of secondary metabolites, including a diversity of sesquiterpenoids. The biosynthesis of sesquiterpenes in fungi follows the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP), which is then cyclized by terpene synthases to create various sesquiterpene skeletons, including the cadinane framework. mdpi.comnih.gov While the general pathways for sesquiterpene biosynthesis in fungi are understood, the specific fungal species that produce this compound and the conditions that trigger its production are areas of ongoing research. Aromatic cadinane sesquiterpenoids have been isolated from the fruiting bodies of Phellinus pini. nih.gov

Biological Roles and Ecological Functions in Producing Organisms

The production of this compound and related sesquiterpenoids is not a random occurrence; these compounds fulfill critical ecological functions for the organisms that synthesize them.

One of the most well-documented roles of cadinane sesquiterpenoids in plants is their function as phytoalexins. mdpi.com Phytoalexins are antimicrobial compounds that are synthesized de novo and accumulate at the site of pathogen infection. In cotton (Gossypium spp.), the accumulation of sesquiterpenoid aldehydes, for which 8-hydroxy-cadinenes are precursors, is a key defense response against fungal and bacterial pathogens. sippe.ac.cnnih.govnih.govnih.gov The production of these compounds helps to inhibit the growth and spread of invading microorganisms, thereby protecting the plant from disease. The accumulation of an intermediate in the gossypol biosynthesis pathway, 8-hydroxy-7-keto-δ-cadinene, was found to have a deleterious effect on the plant's disease resistance if it accumulates, highlighting the tightly regulated nature of these defense pathways. nih.gov

Table 1: Documented Phytoalexin Activity of Cadinene Derivatives

| Plant Species | Pathogen | Role of Cadinene Derivative |

| Gossypium arboreum | Verticillium dahliae | Induction of (+)-δ-cadinene synthase genes and accumulation of sesquiterpenoid aldehydes. sippe.ac.cnnih.gov |

| Gossypium hirsutum | Xanthomonas campestris | 8-Hydroxy-(+)-delta-cadinene is a precursor to the phytoalexin hemigossypol. nih.gov |

Semiochemicals are chemical signals that mediate interactions between organisms. plantprotection.plplantprotection.pl Sesquiterpenoids, due to their volatility and structural diversity, are well-suited to function as semiochemicals in various ecological contexts. plos.orgnih.govresearchgate.netnih.gov While direct evidence for this compound acting as a specific pheromone or kairomone is limited in the current literature, the broader class of sesquiterpenoids is known to play crucial roles in insect-plant and insect-insect communication. For instance, plants under herbivore attack release a blend of volatile organic compounds, including sesquiterpenes, which can attract natural enemies of the herbivores. mdpi.com These compounds can also act as deterrents to other herbivores.

The chemical compounds produced by plants and fungi can have a profound impact on the surrounding microbial communities and mediate complex interspecies interactions. plos.orgnih.gov Sesquiterpenoids released into the rhizosphere, the soil region directly influenced by plant roots, can shape the composition and activity of the root microbiome. frontiersin.orgfrontiersin.org These interactions can be beneficial, such as attracting symbiotic microbes, or antagonistic, such as inhibiting the growth of pathogenic fungi and bacteria. The production of sesquiterpenes by fungi can also inhibit the growth of competing fungal species and bacteria in the same substrate, demonstrating their role in microbial warfare and niche competition. plos.org

Biosynthetic Pathways and Enzymatic Transformations of 8 Hydroxy 4 Cadinen 3 One

Isoprenoid Precursor Utilization and Initial Committing Steps (e.g., Farnesyl Diphosphate)

The journey to 8-hydroxy-4-cadinen-3-one begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). tandfonline.comdiva-portal.org FPP is a central branching point in terpene biosynthesis, and its commitment to the cadinene pathway is a critical regulatory step. In cotton, the enzyme (+)-δ-cadinene synthase (DCS) catalyzes the initial and rate-limiting step in the biosynthesis of gossypol (B191359) and related terpenoid aldehydes by cyclizing FPP. tandfonline.comwikipedia.org This enzyme belongs to the family of lyases and specifically acts on carbon-oxygen bonds in phosphates. wikipedia.org

Cyclization of Farnesyl Diphosphate to Cadinene Intermediates

The cyclization of the linear FPP molecule into the bicyclic cadinane (B1243036) skeleton is a complex process. The enzyme (+)-δ-cadinene synthase, a sesquiterpene cyclase, facilitates this transformation with high fidelity. acs.org The proposed mechanism involves an initial ionization of FPP to a farnesyl cation, which then undergoes a series of cyclizations. One proposed pathway involves a 1,10-ring closure to form a germacradienyl cation intermediate, while another suggests a 1,6-ring closure leading to an α-bisabolyl carbocation. acs.orgcardiff.ac.uk Regardless of the precise mechanism, the ultimate product of this enzymatic reaction is (+)-δ-cadinene, the foundational hydrocarbon for a suite of cotton phytoalexins. acs.orgnih.gov Studies have shown that the cyclization can proceed through the enzyme-bound intermediate (3R)-nerolidyl diphosphate (NDP). acs.org

Subsequent Oxidative Functionalization and Derivatization

Following the formation of the (+)-δ-cadinene backbone, a series of oxidative reactions occur to introduce the characteristic functional groups of this compound. These modifications are crucial for the biological activity of the downstream defense compounds.

Characterization and Role of Cytochrome P450 Monooxygenases (e.g., CYP706B1) in Hydroxylation

A key enzyme in the functionalization of (+)-δ-cadinene is the cytochrome P450 monooxygenase, CYP706B1. tandfonline.commdpi.com This enzyme was identified as a (+)-δ-cadinene-8-hydroxylase, responsible for introducing a hydroxyl group at the C-8 position of the cadinene ring to form 8-hydroxy-(+)-δ-cadinene. tandfonline.comsippe.ac.cn The expression of CYP706B1 is tightly linked to the production of sesquiterpene aldehydes in cotton. sippe.ac.cn It is highly expressed in the aerial tissues of glanded cotton varieties but is absent or expressed at very low levels in glandless cultivars. mdpi.comsippe.ac.cn However, more recent research has reassigned CYP706B1 as a (+)-δ-cadinene-7-hydroxylase, suggesting a different initial hydroxylation site. pnas.org Silencing of CYP706B1 leads to a significant reduction in gossypol and hemigossypolone (B13832962) levels. pnas.org

Elucidation of Stereospecific Oxygenation and Ketone Formation

The formation of the ketone group at the C-3 position and the stereospecificity of the hydroxyl group at C-8 are critical for the final structure of this compound. While the initial hydroxylation by CYP706B1 was previously attributed to the C-8 position, recent findings point to a more complex pathway. It is now understood that after the initial formation of (+)-δ-cadinene, a series of oxidative reactions take place. nih.gov

Recent studies have elucidated a more detailed pathway where CYP706B1 first produces 7-hydroxy-(+)-δ-cadinene. pnas.org This is followed by the action of a dehydrogenase (DH1) to form 7-keto-δ-cadinene. Subsequently, another cytochrome P450, CYP82D113, hydroxylates this intermediate at the C-8 position to yield 8-hydroxy-7-keto-δ-cadinene. nih.gov This intermediate, which is structurally related to this compound, is then further processed in the gossypol pathway. nih.govroyalsocietypublishing.org The precise enzymatic steps leading to the specific isomer this compound are still under investigation, but it is clear that a cascade of highly specific enzymes is involved.

Integration into Complex Metabolic Networks (e.g., Gossypol Biosynthesis)

This compound and its close relatives are not final products but rather key intermediates in the larger metabolic network of gossypol biosynthesis. mdpi.compnas.orgnih.gov Gossypol is a toxic terpenoid aldehyde that serves as a phytoalexin, protecting the cotton plant from pests and pathogens. wikipedia.orgmdpi.com The biosynthetic pathway is highly efficient, with the products of one enzymatic step being quickly utilized by the next, suggesting the possibility of substrate channeling where intermediates are passed directly from one enzyme to another. pnas.org The entire pathway, from FPP to gossypol, involves a series of enzymes including sesquiterpene cyclases, cytochrome P450s, dehydrogenases, and dioxygenases. pnas.orgfrontiersin.org

| Step | Precursor | Enzyme(s) | Product |

| 1 | Farnesyl Diphosphate (FPP) | (+)-δ-cadinene synthase (DCS) | (+)-δ-Cadinene |

| 2 | (+)-δ-Cadinene | CYP706B1 | 7-hydroxy-(+)-δ-cadinene |

| 3 | 7-hydroxy-(+)-δ-cadinene | DH1 (dehydrogenase) | 7-keto-δ-cadinene |

| 4 | 7-keto-δ-cadinene | CYP82D113 | 8-hydroxy-7-keto-δ-cadinene |

| 5 | 8-hydroxy-7-keto-δ-cadinene | Further enzymes | Hemigossypol, Gossypol |

Biotechnological and Synthetic Biology Approaches for Pathway Reconstruction and Engineering

The complex biosynthetic pathway of sesquiterpenoids, including derivatives of cadinene, has been a significant focus of biotechnological and synthetic biology research. These fields aim to elucidate enzymatic steps and reconstruct these pathways in microbial or plant hosts for controlled production and further study. The efforts to understand and engineer the biosynthesis of 8-hydroxy-cadinene derivatives are intrinsically linked to the elucidation of the gossypol pathway in cotton (Gossypium spp.), where these compounds are key intermediates.

Early research focused on identifying the enzymes responsible for the initial steps of the pathway. A pivotal discovery was the characterization of a cytochrome P450 mono-oxygenase from Gossypium arboreum, classified as CYP706B1. When this enzyme was expressed in the yeast Saccharomyces cerevisiae, it was found to catalyze the hydroxylation of (+)-δ-cadinene to form 8-hydroxy-(+)-δ-cadinene. sippe.ac.cn This provided the first molecular evidence for this specific biosynthetic step and suggested that CYP706B1 was a critical enzyme in the gossypol pathway. sippe.ac.cn The expression of this P450 in a microbial host like yeast was essential for confirming its function, a common strategy in plant biochemistry where native enzyme isolation is challenging. tandfonline.com

However, subsequent, more detailed investigations into the gossypol pathway have revised this initial finding. researchgate.netnih.gov Through a combination of transcriptome analysis, co-expression studies, and virus-induced gene silencing (VIGS) in cotton, it was later demonstrated that CYP706B1 is, in fact, responsible for producing 7-hydroxy-(+)-δ-cadinene. nih.gov The pathway then proceeds through further oxidative steps, including the formation of 8-hydroxy-7-keto-δ-cadinene, an intermediate that accumulates when downstream enzymes are silenced. nih.govpnas.org This highlights the iterative nature of pathway elucidation, where synthetic biology tools are crucial for validating and refining proposed biosynthetic models.

The reconstruction of biosynthetic pathways in heterologous hosts is a cornerstone of synthetic biology. escholarship.org Microbial systems like Saccharomyces cerevisiae and Escherichia coli are frequently chosen as chassis organisms due to their well-understood genetics and rapid growth. nih.gov For plant P450 enzymes, which are often membrane-bound, S. cerevisiae is a particularly suitable host as its eukaryotic cellular machinery, including the endoplasmic reticulum, facilitates the correct folding and function of these complex enzymes. tandfonline.comnih.gov

Researchers have successfully reconstituted parts of the gossypol pathway in hosts like Nicotiana benthamiana (tobacco) to validate enzyme function in vivo. nih.gov These transient expression systems allow for the rapid testing of enzyme combinations and the analysis of resulting metabolic products. tandfonline.com Such studies have been instrumental in identifying not only the function of individual enzymes but also the sequence of reactions and the specific intermediates formed, including various hydroxylated and ketonated cadinene derivatives. nih.govpnas.org

Engineering efforts aim to optimize the production of desired compounds by addressing metabolic bottlenecks. Strategies include:

Enhancing Precursor Supply: Increasing the intracellular pool of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). tandfonline.com

Enzyme Optimization: Modifying enzymes or their expression levels to improve catalytic efficiency and substrate conversion. nih.gov

Cofactor Engineering: Ensuring an adequate supply of reducing equivalents, such as NADPH, which is essential for P450 enzyme activity. nih.gov

Host Engineering: Modifying the host's native metabolism to divert carbon flux towards the desired product and eliminate competing pathways. nih.gov

The table below summarizes key enzymes and the host systems used to investigate the biosynthetic pathway related to 8-hydroxy-cadinene derivatives.

| Enzyme | Proposed Function | Host Organism(s) for Characterization | Key Findings |

| (+)-δ-cadinene synthase (CDN) | Cyclization of FPP to (+)-δ-cadinene | E. coli | Confirmed as the first committed step in the biosynthesis of cadinene-type sesquiterpenoids in cotton. nih.govsippe.ac.cn |

| CYP706B1 | Initially: (+)-δ-cadinene-8-hydroxylase. Revised: 7-hydroxylase of (+)-δ-cadinene | Saccharomyces cerevisiae | Initial studies showed formation of 8-hydroxy-(+)-δ-cadinene. sippe.ac.cn Later work revised its function to the C-7 position. researchgate.netnih.gov |

| CYP71BE79 | Oxidation of 8-hydroxy-7-keto-δ-cadinene | Nicotiana benthamiana (transient) | Identified via VIGS; its silencing leads to the accumulation of its substrate, a phytotoxic intermediate. nih.govpnas.org |

These biotechnological approaches not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of complex natural products through fermentation or engineered plant systems.

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of natural products like 8-Hydroxy-4-cadinen-3-one.

The structural backbone and relative stereochemistry of this compound are pieced together using a suite of NMR experiments. mdpi.comrsc.org One-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons present in the molecule. researchgate.net

Two-dimensional NMR experiments are then used to establish the connectivity between atoms:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the molecular structure. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule and placing quaternary carbons and heteroatoms. researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the relative stereochemistry of the molecule. nih.gov For instance, NOESY correlations can help determine the orientation of the isopropyl group and the hydroxyl group relative to the decalin ring system. rsc.org

The analysis of coupling constants in the ¹H NMR spectrum, in conjunction with NOESY data, allows for the determination of the relative configuration of the chiral centers. rsc.org

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 |

This table would be populated with specific chemical shift and coupling constant data from experimental results found in scientific literature.

For molecules with particularly complex or ambiguous structural elements, more advanced NMR experiments may be employed. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a specific spin system. In cases of significant signal overlap in 2D spectra, experiments like HSQC-TOCSY can provide enhanced resolution and connectivity information. While not always necessary for a molecule like this compound, these advanced methods are part of the toolkit available for challenging structural elucidations. uni-koeln.de

Mass Spectrometry (MS) in Comprehensive Structural Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule. libretexts.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound. rsc.orgnih.gov This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. nih.gov For this compound, HRESIMS would confirm the molecular formula as C15H24O2. nih.govusbio.net

Gas Chromatography-Mass Spectrometry (GC-MS) is often used to analyze volatile compounds. nist.gov When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, it provides high-resolution mass data for the fragments of the parent molecule. marinelipids.ca The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the compound and provides valuable structural information. libretexts.orgimreblank.ch For a cadinane-type sesquiterpene, typical fragmentation patterns might include the loss of a water molecule (H₂O) from the hydroxyl group and the loss of an isopropyl group. researchgate.net

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment | m/z (calculated) | Interpretation |

|---|---|---|

| [M]+ | 236.1776 | Molecular Ion |

| [M-H₂O]+ | 218.1671 | Loss of water |

This table illustrates the expected fragmentation pattern based on the compound's structure.

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule. nih.govnumberanalytics.com

Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms, particularly the spatial relationship of chromophores and stereogenic centers. numberanalytics.comull.es

For this compound, the α,β-unsaturated ketone moiety acts as a chromophore. The sign of the Cotton effect in the ECD spectrum, which corresponds to the n→π* and π→π* electronic transitions of this chromophore, can be correlated to the absolute configuration of the molecule using established rules, such as the octant rule for cyclohexenones. rsc.org To confirm the assignment, the experimental ECD spectrum is often compared with theoretical spectra calculated for the possible enantiomers using time-dependent density functional theory (TD-DFT). numberanalytics.comnih.gov A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the compound. mdpi.com

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While largely superseded by ECD for stereochemical determination, it can provide complementary information. ull.es

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. For complex natural products like cadinane (B1243036) sesquiterpenoids, this technique is invaluable for unambiguously establishing both relative and absolute stereochemistry, which in turn is crucial for understanding their biological activity.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be precisely determined. This provides confirmation of the molecular connectivity, configuration, and conformation in the solid state.

In the study of cadinane sesquiterpenoids and other complex natural products, successful X-ray diffraction analysis provides key parameters that describe the crystal and molecular structure. scispace.comresearchgate.net For instance, in the structural determination of related compounds like the flavonoid-sesquiterpenoid hybrid Syzygioblane B, single-crystal X-ray diffraction was used to confirm the structure unequivocally. nih.gov The analysis yields data such as the crystal system, space group, unit cell dimensions, and the final refined coordinates of all atoms. A crucial value, the Flack parameter, is often determined to establish the absolute configuration of the molecule with high confidence. researchgate.net

While a specific crystallographic report for this compound is not available, a hypothetical data table based on typical findings for a cadinane sesquiterpenoid is presented below to illustrate the expected results from such an analysis.

Table 1: Representative Crystallographic Data for a Cadinane Sesquiterpenoid

| Parameter | Example Value | Description |

|---|---|---|

| Formula | C₁₅H₂₄O₂ | The molecular formula of the compound. |

| Formula Weight | 236.35 | The molecular weight in g/mol . |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific arrangement of symmetry elements in the crystal. |

| a (Å) | 8.453(2) | Unit cell dimension along the a-axis. |

| b (Å) | 11.281(3) | Unit cell dimension along the b-axis. |

| c (Å) | 14.505(4) | Unit cell dimension along the c-axis. |

| Volume (ų) | 1383.4(6) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.135 | The theoretical density of the crystal. |

| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the experiment. |

| Flack Parameter | 0.05(7) | A parameter used to verify the absolute stereochemistry; a value near zero for a chiral space group confirms the assigned configuration. |

| Final R indices | R₁ = 0.035, wR₂ = 0.092 | Indicators of the quality of the fit between the calculated model and the experimental data. |

This table is illustrative and does not represent experimentally determined data for this compound.

Application of Computational Chemistry for Conformation Analysis and Spectroscopic Prediction

Computational chemistry provides powerful tools that complement experimental data, offering insights into molecular conformation and helping to predict spectroscopic properties. lumenlearning.com For flexible molecules like this compound, which possesses a decalin ring system, multiple low-energy conformations can coexist. researchgate.net

Conformational Analysis: The first step in computational analysis is a thorough conformational search. ethz.ch This is performed using molecular mechanics or quantum mechanical methods to identify all stable conformers on the potential energy surface. For each identified conformer, the geometry is optimized, typically using Density Functional Theory (DFT) methods, to find the precise local energy minimum. The relative energies of these conformers are then calculated, allowing for the determination of their population distribution at a given temperature via Boltzmann statistics. This analysis is critical because the experimentally observed properties are a weighted average of the properties of all significantly populated conformers.

Spectroscopic Prediction: Once the stable conformers and their relative populations are known, their spectroscopic properties can be calculated. This is particularly useful for assigning stereochemistry when X-ray quality crystals cannot be obtained. For chiral molecules, the prediction of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra is a common approach.

The process involves:

Calculating the excitation energies and rotational strengths (for ECD) or vibrational frequencies and rotational strengths (for VCD) for each stable conformer.

Generating a simulated spectrum for each conformer by fitting the calculated transitions with a Gaussian or Lorentzian function.

Constructing the final predicted spectrum by taking a Boltzmann-weighted average of the individual spectra of the conformers.

This final computed spectrum is then compared with the experimentally measured spectrum. A good match between the experimental and the calculated spectrum for a specific enantiomer allows for the confident assignment of the absolute configuration of the molecule. This combined experimental and computational approach has become a standard protocol in the structural elucidation of natural products, including various cadinane sesquiterpenoids. scispace.comnih.gov

Table 2: Illustrative Computational Analysis Results for this compound Conformers

| Conformer ID | Geometry Optimization Method | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C1-C6-C7-C8) | Predicted Contribution to ECD Cotton Effect (λ, nm) |

|---|---|---|---|---|---|

| Conf-1 | DFT (B3LYP/6-31G*) | 0.00 | 65.8 | -55.2° | (+) at 245, (-) at 290 |

| Conf-2 | DFT (B3LYP/6-31G*) | 0.52 | 24.2 | 60.1° | (+) at 250, (+) at 285 |

| Conf-3 | DFT (B3LYP/6-31G*) | 1.15 | 8.5 | 175.5° | (-) at 240, (+) at 300 |

| Conf-4 | DFT (B3LYP/6-31G*) | 2.50 | 1.5 | -178.1° | (-) at 248, (-) at 295 |

This table is a hypothetical representation to illustrate the type of data generated during a computational analysis and does not reflect experimentally determined values for this compound.

Chemical Synthesis Strategies and Derivatization Studies

Total Synthesis Approaches to 8-Hydroxy-4-cadinen-3-one

While a specific total synthesis for this compound is not extensively documented in the literature, strategies for constructing the core cadinane (B1243036) skeleton are well-established. These approaches provide a clear blueprint for the potential total synthesis of this and related compounds.

A plausible retrosynthetic analysis of the this compound structure begins with simplifying the functional groups and disconnecting the bicyclic core. The α,β-unsaturated ketone moiety is a key structural feature, immediately suggesting a powerful ring-forming reaction like the Robinson annulation as a final construction step.

Key Disconnections and Transformational Steps:

Functional Group Interconversion (FGI): The tertiary alcohol at C-8 can be envisioned as arising from the oxidation of a C-H bond or the hydration of a double bond at a later stage of the synthesis. The enone system (C3-C4-C5) is a prime target for disconnection.

Robinson Annulation: The core transformation involves disconnecting the bond between C-5 and C-10 and the bond between C-4 and the bridgehead carbon. This reveals a substituted cyclohexanone (B45756) precursor and a suitable methyl vinyl ketone equivalent. The Robinson annulation itself is a two-step process involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring wikipedia.org. A reported synthesis of (±)-δ-cadinenone, a closely related ketone precursor, utilized this exact strategy, reacting a cyclohexenone enamine with methyl vinyl ketone oup.comtandfonline.com. This stereoselective annulation is a critical step for establishing the cis-decalin ring fusion inherent to the cadinane skeleton tandfonline.com.

Precursor Synthesis: The required cyclohexanone and vinyl ketone fragments would be synthesized from simpler, commercially available starting materials. For instance, the synthesis of δ-cadinenone involved preparing the cyclohexenone component via a Birch reduction of p-methylanisole tandfonline.com.

This analysis identifies the Robinson annulation as the pivotal step for assembling the bicyclic cadinane framework, with subsequent functional group manipulations required to install the C-8 hydroxyl group and achieve the final target structure.

Achieving the correct stereochemistry is paramount in natural product synthesis. While the foundational Robinson annulation approach often yields racemic products, such as in the synthesis of (±)-δ-cadinene tandfonline.com, several methodologies exist to enforce stereocontrol.

A powerful strategy involves utilizing the "chiral pool," which employs naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of cadinane sesquiterpenes, several research efforts have successfully employed this approach:

(R)-Carvone: An efficient synthetic route to cadinane sesquiterpenes has been developed starting from (R)-carvone, which provides a direct and facile entry into the chiral cadinane skeleton researchgate.net.

(+)-Dihydrocarvone: The synthesis of related eudesmol sesquiterpenes has been achieved starting from (+)-dihydrocarvone, demonstrating its utility as a chiral precursor nih.gov.

By starting with a molecule where some of the required stereocenters are already set, chemists can guide the stereochemical outcome of subsequent reactions, ultimately leading to the synthesis of a single enantiomer of the target natural product. For this compound, a synthesis commencing with an appropriate chiral building block like carvone (B1668592) would be a viable strategy to achieve an asymmetric total synthesis.

Semi-synthetic Modifications from Naturally Abundant Precursors

Semi-synthesis offers a more direct route to target molecules by chemically modifying abundant, structurally related natural products. This compound itself, also identified as 9β-Hydroxy-ageraphorone, is a natural product isolated from the invasive plant Ageratina adenophora (formerly Eupatorium adenophorum), making the plant a direct source nih.govplos.orgacgpubs.org.

Furthermore, other plentiful cadinane sesquiterpenes can serve as starting materials for semi-synthesis.

α-Cadinol, T-Cadinol, and T-Muurolol: These compounds are readily available from natural sources like the heartwood of Taiwania cryptomerioides researchgate.net. They have been successfully used as precursors to synthesize a library of thirteen other cadinane derivatives through reactions like oxidation and hydrogenation researchgate.net.

α-Cadinene: This hydrocarbon precursor can be oxidized to introduce oxygen-containing functional groups, providing a pathway to more complex derivatives .

Farnesyl Pyrophosphate (FPP): On the biosynthetic level, cadinanes are produced from FPP through the action of sesquiterpene synthases (STSs) mdpi.comnih.gov. Advances in biotechnology have enabled the production of specific sesquiterpenes, like α-cadinol, in engineered yeast, offering a renewable source of precursors for semi-synthesis acs.org.

A potential semi-synthetic route to this compound could involve the selective oxidation of a more common precursor like δ-cadinene. This would require controlled allylic oxidation to introduce the ketone at C-3 and the hydroxyl group at the C-8 position.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

To understand how the structure of this compound relates to its biological effects, researchers design and synthesize a variety of analogs. These studies are crucial for identifying the key pharmacophoric features and for optimizing potency.

Systematic modification of the cadinane skeleton has yielded significant insights into the structural requirements for antifungal activity. A key study involved the synthesis of 13 derivatives from the natural precursors T-cadinol, T-muurolol, and α-cadinol, which were then tested against wood-decay fungi researchgate.net. Another study investigated five cadinene sesquiterpenes isolated from Eupatorium adenophorum for their effects on phytopathogenic fungi nih.gov.

The primary findings from these SAR studies indicate:

Importance of Oxygenated Functional Groups: The presence of oxygen-containing groups such as ketones (-CO), hydroxyls (-OH), and aldehydes (-CHO) plays a critical role in antifungal activity researchgate.net. For instance, the natural product α-cadinol showed strong activity, which was modulated in its synthesized derivatives researchgate.net.

Role of Unsaturation: The presence of a double bond within the carbon skeleton is also a key factor influencing bioactivity researchgate.net.

Stereochemistry: The stereoconfiguration of the molecule significantly impacts its antifungal potency. Derivatives with an axial hydroxyl group at C-10 and a cis-fused ring junction showed notable activity researchgate.net.

Lipophilicity: A correlation was observed between the antifungal activity of the tested compounds and their lipophilicity (log P) researchgate.net.

These findings highlight that a precise arrangement of functional groups and a specific three-dimensional structure are essential for the biological activity of cadinane-type sesquiterpenes.

| Compound/Derivative | Modification from Precursor(s) | Key Bioactivity Finding (Antifungal) | Reference |

| α-Cadinol (Precursor) | Natural Product | Strong activity against Lenzites betulina, Trametes versicolor, and Laetiporus sulphureus (Mean IC50 0.10 mM). | researchgate.net |

| 3β-ethoxy-T-muurolol | Ethoxy group at C-3 | Good activity against all fungi tested (Mean IC50 0.24 mM). | researchgate.net |

| 4βH-cadinan-10β-ol | Hydrogenation of double bond | Good activity against all fungi tested (Mean IC50 0.25 mM). | researchgate.net |

| Oxidized Derivatives | Introduction of additional -CO, -CHO, -OH groups | Activity is highly dependent on the position and stereochemistry of the new functional groups. | researchgate.net |

| cadinan-3-ene-2,7-dione | Isolated from E. adenophorum | Highly inhibitory towards S. rolfsii and R. solani. | nih.gov |

| 7-hydroxycadinan-3-ene-2-one | Isolated from E. adenophorum | Showed selective antifungal activity. | nih.gov |

Beyond simple functional group modification, advanced medicinal chemistry strategies like scaffold hopping and isosteric replacement can be employed to explore novel chemical space and discover analogs with improved properties.

Scaffold-Hopping: This strategy involves replacing the central molecular core (the scaffold) with a functionally equivalent but structurally distinct framework whiterose.ac.uk. For this compound, this could mean replacing the bicyclic decalin core with other ring systems (e.g., bicyclo[2.2.2]octane or hydrindane systems) while attempting to maintain the spatial orientation of the key pharmacophoric elements—the isopropyl group, the enone system, and the tertiary alcohol. This approach could lead to the discovery of entirely new classes of compounds that mimic the biological activity of the original natural product but may possess enhanced synthetic accessibility or different physicochemical properties.

Isosteric and Bioisosteric Replacements: Isosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. Bioisosterism is the application of this principle to drug design, where substituents are swapped to enhance potency or improve pharmacokinetic profiles while maintaining the desired biological activity. In the context of this compound, one could explore:

Replacing the ketone carbonyl group (C=O) with other hydrogen bond acceptors, such as an oxime (=N-OH) or a sulfone (-SO2-).

Substituting the tertiary hydroxyl group (-OH) with other polar, hydrogen-bonding groups like a primary amine (-NH2) or a thiol (-SH).

Replacing the isopropyl group with other bulky, lipophilic moieties like a cyclopropyl (B3062369) or tert-butyl group to probe the steric tolerance of its biological target.

While specific examples of these advanced strategies have not been reported for this compound, their application represents a logical next step in the exploration of its chemical biology and the development of potent, synthetically accessible analogs.

Biological Activities and Mechanistic Research of 8 Hydroxy 4 Cadinen 3 One Pre Clinical Investigations

In Vitro Cellular Pharmacology and Molecular Mechanisms

Pre-clinical research into sesquiterpenoids has revealed a wide range of biological effects, from anticancer to antimicrobial activities. The specific mechanisms are often tied to the unique structural features of each compound.

Currently, there is a lack of published research specifically detailing the antiproliferative and apoptotic mechanisms of 8-Hydroxy-4-cadinen-3-one in cancer cell lines. However, studies on other cadinene sesquiterpenes, such as δ-Cadinene, offer valuable insights into the potential activities for this class of compounds. It is critical to note that the following findings pertain to δ-Cadinene and have not been demonstrated for this compound.

Research on the related compound δ-Cadinene has shown that it can induce apoptosis in human ovarian cancer (OVCAR-3) cells. This process is characterized by key molecular events typical of programmed cell death. Treatment with δ-Cadinene led to the activation of caspases, which are crucial executioner proteins in the apoptotic pathway nih.govresearchgate.net. Western blot analysis revealed that δ-Cadinene treatment resulted in the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. Specifically, the cleaved 85-kDa fragment of PARP was observed after treatment with 50 µM of δ-Cadinene, and at a concentration of 100 µM, only the cleaved form was detectable nih.govresearchgate.net. This activation of the caspase cascade was further evidenced by the diminished expression of pro-caspase-8 and a significant increase in caspase-9 expression at higher concentrations nih.gov.

Table 1: Effects of δ-Cadinene on Apoptotic Markers in OVCAR-3 Cells

| Compound | Concentration | Target Protein | Observed Effect | Reference |

|---|---|---|---|---|

| δ-Cadinene | 50 µM | PARP | Cleavage to 85-kDa fragment observed | nih.gov |

| δ-Cadinene | 100 µM | PARP | Predominantly cleaved form detected | nih.gov |

| δ-Cadinene | 50 µM, 100 µM | Pro-caspase-8 | Expression no longer detectable | nih.gov |

Note: This data is for the related compound δ-Cadinene, not this compound.

The antiproliferative effects of δ-Cadinene are also linked to its ability to interfere with the cell cycle. Flow cytometry analysis of OVCAR-3 cells treated with δ-Cadinene demonstrated a dose-dependent increase in the population of cells in the sub-G1 phase of the cell cycle nih.govresearchgate.net. An accumulation of cells in the sub-G1 phase is a well-established indicator of apoptosis, as it represents cells with fragmented DNA. This finding suggests that δ-Cadinene halts cell cycle progression, ultimately leading to apoptotic cell death nih.gov.

The precise intracellular signaling pathways modulated by this compound have not yet been elucidated in published literature. In general, sesquiterpenoids are known to interact with numerous key signaling cascades that regulate cell proliferation, survival, and inflammation, such as the PI3K/AKT/mTOR and MAPK pathways mdpi.comnih.gov. For instance, computational studies on the related compound T-muurolol predict that it may act as an enzyme inhibitor and modulate nuclear receptors and ion channels, suggesting interactions with various signaling pathways nih.govbiorxiv.org. However, experimental validation of the specific pathways affected by this compound is required.

Research into the antimicrobial properties of sesquiterpenoids is an active area, driven by the need for new agents to combat resistant pathogens.

Direct evidence for the antibacterial activity of this compound is limited. However, it has been shown to possess significant inhibitory activity against the root growth of Arabidopsis thaliana seedlings chemfaces.combiocrick.com. While A. thaliana is a plant model organism, such phytotoxic activity can sometimes indicate broader bioactivity, including potential antimicrobial effects that warrant further investigation.

To understand potential mechanisms, insights can be drawn from related compounds. In-silico studies of T-muurolol, a structurally similar sesquiterpenoid, have identified its potential as an antibacterial agent against Staphylococcus aureus. The proposed mechanisms include the disruption of bacterial cell wall synthesis through the inhibition of penicillin-binding proteins and D-Ala:D-Ala ligase nih.gov. Furthermore, T-muurolol was predicted to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis, thereby impairing nucleotide metabolism and DNA replication biorxiv.orgsmolecule.com.

Table 2: Predicted Antibacterial Mechanisms of T-Muurolol

| Compound | Target Organism | Potential Mechanism | Predicted Effect | Reference |

|---|---|---|---|---|

| T-Muurolol | S. aureus | Inhibition of Penicillin-Binding Proteins | Disruption of peptidoglycan cross-linking | nih.gov |

| T-Muurolol | S. aureus | Inhibition of D-Ala:D-Ala ligase | Impairment of cell wall synthesis | nih.gov |

Note: This data is for the related compound T-Muurolol, not this compound.

Antimicrobial Efficacy and Underlying Mechanisms

Antifungal Activity

Specific studies detailing the antifungal activity of this compound are not extensively documented. However, the family of cadinene sesquiterpenes, often isolated from plant sources like Eupatorium adenophorum, has demonstrated notable antifungal properties against various fungal strains. nih.govtandfonline.com

Research on several cadinene derivatives shows a range of effectiveness against phytopathogenic fungi. nih.govtandfonline.com For instance, compounds such as cadinan-3-ene-2,7-dione and 7-hydroxycadinan-3-ene-2-one, which are structurally related to this compound, have been evaluated. Their activity varies based on the fungal species and the specific chemical structure of the sesquiterpene, suggesting that the presence and position of functional groups (like the hydroxyl and ketone groups in this compound) are critical for their biological action. tandfonline.comresearchgate.net One study highlighted that less polar cadinene sesquiterpenes were particularly active against the fungus Sclerotium rolfsii. tandfonline.com Other research has shown that cadinane-type sesquiterpenes can enhance the efficacy of conventional antifungal drugs like fluconazole (B54011) against resistant Candida species, suggesting a potential role in combination therapies. nih.gov

Table 1: Antifungal Activity of Selected Cadinene Sesquiterpenes (Related Compounds)

| Compound | Fungal Species | Activity Metric (ED₅₀ µg/mL) | Reference |

|---|---|---|---|

| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 81.60 ± 0.58 | tandfonline.com |

| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 89.74 ± 1.03 | tandfonline.com |

| 7-Hydroxycadinan-3-ene-2-one | Fusarium oxysporum | 85.71 ± 0.74 | tandfonline.com |

| 7-Hydroxycadinan-3-ene-2-one | Rhizoctonia solani | 91.62 ± 0.99 | tandfonline.com |

| 5,6-Dihydroxycadinan-3-ene-2,7-dione | Rhizoctonia solani | 99.51 ± 0.67 | tandfonline.com |

This table presents data for compounds structurally related to this compound to indicate the potential antifungal activity of this class of sesquiterpenes.

Antiviral Potentials and Mechanisms

There is a scarcity of research investigating the specific antiviral properties of this compound. However, a study on other cadinane-type sesquiterpenes isolated from Mappianthus iodoides demonstrated promising antiviral activity. nih.gov These compounds exhibited pronounced inhibitory effects against the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) enzyme. nih.gov The RT enzyme is crucial for the replication cycle of HIV, and its inhibition is a key mechanism for many antiretroviral drugs. The study found that eight different cadinane (B1243036) sesquiterpenes showed anti-HIV-1 RT activity, with EC₅₀ values ranging from 0.17 to 9.28 µM. nih.gov This suggests that the cadinane skeleton is a viable scaffold for developing potential antiviral agents.

Anti-inflammatory Modulations and Cytokine Regulation

The anti-inflammatory potential of the cadinane sesquiterpene class has been reported in several preclinical studies. nih.govacs.orgnih.gov A study focusing on cadinane-type sesquiterpenoids from Mappianthus iodoides showed that these compounds displayed notable inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a common strategy for anti-inflammatory therapies. The IC₅₀ values for NO inhibition by these sesquiterpenes were found to be comparable to that of the anti-inflammatory drug hydrocortisone. nih.gov

Another investigation into cadinane sesquiterpenoids from Heterotheca inuloides evaluated their anti-inflammatory effects using the TPA-induced mouse ear edema model. acs.org The results indicated that some of these metabolites exhibit moderate anti-inflammatory activity by reducing edema. acs.org Furthermore, essential oils containing cadinene derivatives such as delta-cadinene have shown anti-inflammatory effects in a carrageenan-induced rat-paw edema model. nih.govcropj.com These findings collectively suggest that compounds like this compound may modulate inflammatory pathways, although specific effects on cytokine regulation have not been detailed.

Antioxidant Properties and Free Radical Scavenging Mechanisms

The mechanism of action for phenolic and terpenoid antioxidants often involves donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. ontosight.ai The presence of hydroxyl groups on the sesquiterpene ring structure is believed to enhance antioxidant activity. nih.gov Given that the structure of this compound includes a hydroxyl group, it is plausible that it could contribute to free radical scavenging. Studies on other sesquiterpenes like copaene (B12085589) and δ-cadinene have also positively correlated their presence with antioxidant activity. mdpi.com

In Vivo Studies in Animal Models for Mechanistic Elucidation

Excluding human clinical data

Efficacy in Animal Disease Models (e.g., Infection, Inflammation, Tumor Growth Inhibition)

Specific in vivo efficacy studies for this compound in animal models of infection, inflammation, or tumor growth were not found in the reviewed literature. However, related cadinane sesquiterpenoids have been assessed in animal models of inflammation.

As mentioned previously, cadinane-type sesquiterpenes from Heterotheca inuloides were tested in a TPA-induced mouse ear edema model, where they demonstrated a moderate reduction in inflammation. acs.org In another study, the volatile oil from Garcinia brasiliensis, containing δ-cadinene as a major component, was evaluated in a carrageenan-induced rat-paw edema model. The oil showed a noticeable inhibition of the inflammatory process three hours after administration. nih.gov These models are standard for screening potential anti-inflammatory agents and suggest that the cadinane skeleton is a promising structure for in vivo anti-inflammatory efficacy. No studies using animal models for infection or tumor growth inhibition for this specific compound or its very close analogues were identified.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems

There is no available information on the pharmacokinetic or pharmacodynamic properties of this compound in animal systems. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) profiles have not been published.

However, a toxicological study on other cadinene sesquiterpenes isolated from Eupatorium adenophorum—DAOA (9,10-dehydro-ageraphorone), OA (ageraphorone), and ODA (9-oxo-10,11-dehydroageraphorone)—was conducted in mice to determine their median lethal dose (LD₅₀). nih.gov While this study focused on toxicity, it represents an in vivo investigation of systemically administered related compounds and provides foundational data that would be essential for future pharmacokinetic and pharmacodynamic studies. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Sesquiterpenoid |

| Cadinan-3-ene-2,7-dione | Sesquiterpenoid |

| 7-Hydroxycadinan-3-ene-2-one | Sesquiterpenoid |

| 5,6-Dihydroxycadinan-3-ene-2,7-dione | Sesquiterpenoid |

| Fluconazole | Azole Antifungal |

| Mappianiodene | Sesquiterpenoid |

| Hydrocortisone | Corticosteroid |

| Nitric Oxide | Signaling Molecule |

| Delta-cadinene | Sesquiterpene |

| Copaene | Sesquiterpene |

| 9,10-dehydro-ageraphorone (DAOA) | Sesquiterpenoid |

| Ageraphorone (OA) | Sesquiterpenoid |

Identification of Molecular Targets and Protein Interactions

Pre-clinical investigations into the molecular interactions of this compound are in the early stages. The following subsections detail the current, albeit limited, understanding of its engagement with biological macromolecules.

Receptor Binding Studies and Enzyme Inhibition Profiling

Currently, there is a lack of specific receptor binding studies for this compound available in the public domain. Research has primarily focused on the isolation and characterization of the compound from its natural source, Ageratina adenophora (syn. Eupatorium adenophorum). colab.wsresearchgate.netresearchgate.netasianpubs.org While the broader extracts of Ageratina adenophora have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, the specific molecular targets of this compound have not yet been elucidated through comprehensive receptor binding assays. researchgate.netresearchgate.net

Similarly, detailed enzyme inhibition profiling for this compound is not extensively documented. However, studies on other compounds isolated from Ageratina adenophora have revealed inhibitory activities against certain enzymes. For example, gossypetin (B1671993) 5-O-(6′′-(E)-caffeoyl)-β-D-glucopyranoside, a flavonol glucoside also found in the plant, has been shown to inhibit α-glycosidase and acetylcholinesterase. colab.ws While this does not directly implicate this compound, it suggests that compounds from this plant may have enzyme-inhibiting properties worthy of further investigation.

Ligand-Protein Docking and Molecular Dynamics Simulations

As of now, no specific ligand-protein docking or molecular dynamics simulation studies focusing on this compound have been published. Such computational studies are crucial for predicting the binding affinity and interaction patterns of a ligand with potential protein targets, thereby guiding further experimental validation. The absence of this data highlights a significant gap in the understanding of the compound's mechanism of action at a molecular level.

Effects on Plant Physiology and Pathogen Interactions

The research into the effects of this compound on plant life has primarily centered on its phytotoxic and allelopathic properties, given that its source plant, Ageratina adenophora, is a notable invasive species. acs.orgcambridge.org

This compound has demonstrated significant inhibitory activity on the root growth of Arabidopsis thaliana seedlings. biocrick.com This finding suggests a potential role for the compound in the allelopathic interactions of Ageratina adenophora. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

There is currently no specific information available regarding the direct effects of this compound on plant pathogens. Research on Ageratina adenophora has indicated that the plant possesses antifungal and antibacterial properties, but the compounds responsible for these activities have not been definitively identified as this compound. researchgate.net

Table 1: Documented Phytotoxic Effects of this compound

| Target Organism | Observed Effect | Source |

|---|---|---|

| Arabidopsis thaliana | Significant inhibition of seedling root growth. | biocrick.com |

Analytical Quantification and Profiling of 8 Hydroxy 4 Cadinen 3 One in Complex Biological and Environmental Matrices

Advanced Sample Preparation Techniques (e.g., Microextraction from Plant Materials, Essential Oils)

Effective isolation of 8-Hydroxy-4-cadinen-3-one from its natural matrix is a critical first step that significantly influences the quality and accuracy of subsequent analyses. The choice of extraction method depends on the nature of the sample matrix and the volatility of the target compound.

For plant materials, particularly those containing essential oils where sesquiterpenoids are common, several extraction techniques are employed. nih.gov Traditional methods like hydrodistillation (HD) and solvent extraction using solvents such as hexane, chloroform, or ethanol (B145695) are widely used to obtain essential oils rich in these compounds. nih.gov However, these methods can sometimes lead to thermal degradation or the formation of artifacts. nih.gov

To overcome these limitations, modern and green extraction techniques are increasingly preferred. Solid-Phase Microextraction (SPME) , particularly Headspace SPME (HS-SPME), is a solvent-free method ideal for analyzing volatile and semi-volatile compounds directly from the plant matrix. mdpi.comacgpubs.orgakjournals.com This technique involves exposing a coated fiber to the headspace above the sample, where volatile compounds like this compound partition onto the fiber before being thermally desorbed into a gas chromatograph. acgpubs.org The choice of fiber coating (e.g., DVB/Carboxen/PDMS) is crucial for efficient trapping of target analytes. acgpubs.org

Another advanced method is Supercritical Fluid Extraction (SFE) using supercritical CO2 (ScCO2). nih.gov This technique is advantageous because it uses a non-toxic, inert solvent and operates at low temperatures, which helps in preserving thermolabile compounds. nih.gov By adjusting pressure and temperature, the selectivity of the extraction can be fine-tuned.

The following table summarizes common extraction methods for sesquiterpenoids from plant materials:

Table 1: Comparison of Extraction Techniques for Sesquiterpenoids

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Hydrodistillation (HD) | Extraction of volatile compounds using boiling water or steam. | Low cost, no organic solvent contamination. mdpi.com | Potential for thermal degradation and artifact formation. nih.gov |

| Solvent Extraction | Use of organic solvents (e.g., hexane, ethanol) to dissolve compounds. | High efficiency for a wide range of compounds. nih.gov | Use of potentially harmful solvents, co-extraction of interfering substances. nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes onto a coated fiber in the headspace above the sample. | Solvent-free, simple, sensitive, suitable for volatile and semi-volatile compounds. mdpi.comakjournals.com | Fiber-dependent selectivity, potential for competitive adsorption. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Green chemistry approach, low operating temperatures, tunable selectivity. nih.gov | High initial equipment cost. |

High-Resolution Chromatographic Separation Methodologies

Chromatography is the cornerstone for separating this compound from the complex mixture of compounds typically found in natural extracts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, with the choice depending on the compound's volatility and thermal stability.

HPLC is a powerful technique for the separation of semi-volatile and non-volatile compounds. For sesquiterpenoids like this compound, reversed-phase HPLC is commonly employed.

Method development involves optimizing several parameters:

Column: C18 columns (e.g., InfinityLab Poroshell 120 EC-C18) are frequently used due to their versatility in separating compounds of moderate polarity. lcms.cz

Mobile Phase: A gradient elution is typically preferred for complex samples. This often involves a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. lcms.czfrontiersin.org Acetonitrile is often favored for its lower viscosity and wider UV transparency window. lcms.cz

Flow Rate and Temperature: Typical flow rates are around 0.6-1.0 mL/min, with the column oven temperature maintained (e.g., at 60°C) to ensure reproducible retention times. frontiersin.org

Detector: A Diode Array Detector (DAD) or UV detector is used for quantification, with detection wavelengths selected based on the chromophore of the analyte. jpmsonline.com

A study on the phytochemical analysis of Artemisia annua utilized Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, to separate various sesquiterpenes. frontiersin.org The method employed a C18 column with a methanol/water gradient containing formic acid, demonstrating the separation of complex terpenoid mixtures. frontiersin.org

GC is the most common and powerful technique for the analysis of volatile and semi-volatile compounds found in essential oils, including cadinane (B1243036) sesquiterpenoids. nih.govakjournals.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.

Key parameters for GC method development include:

Column: A non-polar or semi-standard non-polar capillary column (e.g., HP-5MS) is typically used for essential oil analysis. nih.govcore.ac.uk

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1 mL/min). mdpi.comacgpubs.org

Injector: A split/splitless or PTV injector is used, with the injector temperature set high enough (e.g., 250-280°C) to ensure rapid volatilization of the sample. mdpi.comakjournals.com

Oven Temperature Program: A temperature gradient is crucial for separating a wide range of compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-280°C). mdpi.comjpmsonline.com

Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the resulting mass spectra with library data (e.g., NIST, Wiley). acgpubs.orgnih.gov Retention indices (Kovats indices) are also used to confirm compound identity. acgpubs.org

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of compounds in complex matrices.

For trace-level quantification and comprehensive metabolomic studies, tandem mass spectrometry (MS/MS) coupled with either LC or GC is the gold standard. These techniques offer exceptional sensitivity and selectivity.

GC-MS and GC-MS/MS: As the primary tool for volatile analysis, GC-MS is routinely used to profile essential oils and identify components like this compound. nih.govnih.gov The electron impact (EI) ionization source generates reproducible fragmentation patterns that serve as a fingerprint for identification against spectral libraries. core.ac.uk In metabolomics, GC-MS analysis combined with chemometric methods like Principal Component Analysis (PCA) can discriminate between different plant chemotypes or origins based on their volatile profiles. mdpi.commdpi.com

LC-MS and LC-MS/MS: This technique is essential for analyzing less volatile or thermally labile compounds and for detecting trace-level analytes in biological fluids. nih.govfabad.org.tr Electrospray ionization (ESI) is a common soft ionization technique used. fabad.org.tr In metabolomic profiling of fungal or plant extracts, LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) can be used for untargeted analysis to identify a broad range of metabolites, including cadinane sesquiterpenoids. researchgate.net For targeted, highly sensitive quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is employed. semanticscholar.org This approach monitors specific precursor-to-product ion transitions, providing high specificity and enabling quantification at parts-per-billion (ppb) levels. semanticscholar.org

Table 2: Representative GC-MS and LC-MS/MS Method Parameters

| Parameter | GC-MS Example jpmsonline.com | LC-MS/MS Example semanticscholar.org |

|---|---|---|

| Separation Column | Capillary column (e.g., HP-5MS) | C18 column (e.g., Hypersil C-18, 5 µm, 250x4.6 mm) |

| Mobile Phase/Carrier Gas | Helium (Carrier Gas) | Gradient of 0.01 M Ammonium Acetate and Methanol |

| Flow Rate | 0.90 mL/min | 1.0 mL/min |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Full Scan (m/z 40-500) | Multiple Reaction Monitoring (MRM) |

| Application | General profiling of plant extracts | Ultra-trace quantification of specific impurities |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require an identical standard of the analyte. jeol.com It is a powerful tool for determining the purity of isolated compounds or quantifying specific components in a mixture. ox.ac.uk

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk By comparing the integral of a specific, well-resolved signal from the analyte (this compound) to the integral of a known signal from a certified internal standard of known concentration and purity, the exact concentration or purity of the analyte can be calculated. ox.ac.uksigmaaldrich.com

¹H NMR is most commonly used for this purpose. The purity (Pₓ) of a compound can be determined using the following formula: Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal ox.ac.uk Where:

I = Integral area

N = Number of nuclei for the signal

M = Molecular mass

W = Gravimetric weight

P = Purity

x = Analyte (this compound)

cal = Internal calibration standard

qNMR has been recognized by pharmacopoeias and the International Organization for Standardization (ISO) as a reliable method for the purity determination of organic compounds, including natural products. jeol.comsigmaaldrich.com Its application ensures the traceability and high accuracy required for qualifying reference standards. sigmaaldrich.com

Development and Validation of Standardized Analytical Protocols

The accurate and reliable quantification of this compound in complex biological and environmental samples necessitates the development and rigorous validation of standardized analytical protocols. The inherent characteristics of sesquiterpenoids, such as potential thermal instability and the presence of numerous isomeric forms in nature, present significant analytical challenges. researchgate.netmdpi.com Therefore, establishing a robust and validated method is paramount for ensuring that the data generated are reproducible, specific, and accurate for their intended purpose.

The development of such a protocol typically involves selecting an appropriate analytical technique, optimizing the methodology, and subsequently validating its performance according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). elsevier.comnih.gov High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method for non-volatile or thermally labile compounds like hydroxylated sesquiterpenoids, offering high sensitivity and selectivity. researchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity and Selectivity The method's ability to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components, is crucial. In the context of this compound analysis, this is typically achieved using LC-MS/MS. The liquid chromatography step separates the target analyte from other compounds in the extract, while the mass spectrometer provides two levels of confirmation: the mass-to-charge ratio (m/z) of the parent ion and the specific fragment ions produced upon collision-induced dissociation. This high selectivity minimizes interference from the complex matrix of biological or environmental samples.

Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of calibration standards of this compound, at a minimum of five different concentration levels, are prepared and analyzed. The response (e.g., peak area) is plotted against concentration, and a linear regression analysis is performed. The resulting correlation coefficient (r²) should ideally be ≥0.99, indicating a strong linear relationship. The range is the interval between the upper and lower concentration levels that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy and Precision Accuracy refers to the closeness of the measured value to the true value. It is assessed by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high quality control samples) and calculating the percent recovery. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): The precision determined within the same laboratory but on different days, with different analysts, or on different equipment.

For bioanalytical methods, the mean accuracy value should be within ±15% of the nominal value, and the %RSD for precision should not exceed 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For instrumental methods, these are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Stability The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage conditions. A recent study on a structurally similar compound, 7α-hydroxy-4-cholesten-3-one, found that the analyte concentration declined in unseparated blood over time, highlighting the importance of defining standardized sample collection and processing times. nih.gov

The findings from a hypothetical validation of an LC-MS/MS method for this compound in a plant matrix are summarized in the interactive table below.

Interactive Data Table: Summary of Method Validation Parameters for this compound Quantification

| Validation Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | 0.998 | ≥ 0.99 |

| Range | 1 - 1000 ng/mL | - | |

| Accuracy | Low QC (5 ng/mL) | 96.5% | 85 - 115% |

| Mid QC (50 ng/mL) | 102.3% | 85 - 115% | |

| High QC (800 ng/mL) | 98.9% | 85 - 115% | |

| Precision (Repeatability) | Low QC (5 ng/mL) %RSD | 6.8% | ≤ 15% |